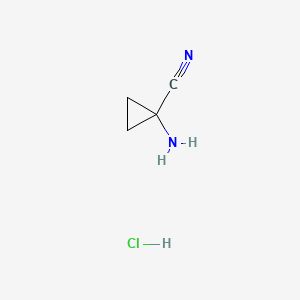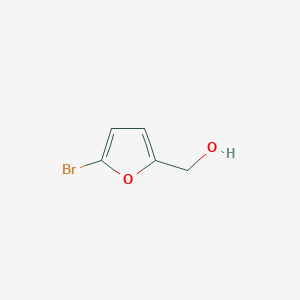
Baumycin C1
Vue d'ensemble
Description
Molecular Structure Analysis
Baumycin C1 has a molecular formula of C28H29NO11 and a molecular weight of 555.53 . The InChI key is AQFSEUJDYAJBPS-RWNSZTQCSA-N . The structure of Baumycins, including this compound, was reported in a previous paper .Physical And Chemical Properties Analysis
This compound appears as an orange-red crystal . It is soluble in chloroform, methanol, and water . The predicted boiling point is 845.8±65.0°C, and the melting point is between 154-157°C . The predicted density is 1.55±0.1 g/cm3 .Applications De Recherche Scientifique
Baumycin Biosynthesis and Structure
Baumycins, including Baumycin C1, are notably associated with the biosynthesis of clinically important anticancer secondary metabolites, such as daunorubicin and doxorubicin. These compounds are glycosylated anthracyclines derived from Streptomyces peucetius. This compound is characterized by an unusual acetal moiety attached to daunosamine. This acetal is hydrolyzed during the acidic extraction of daunorubicin from fermentation broth. The baumycin/daunorubicin biosynthetic gene cluster (dox) includes the dnmZ gene, which encodes a nitrososynthase. This enzyme is involved in the oxidative cleavage of amino sugars to produce nitroso sugars, a critical step in the formation of this compound. The findings highlight the intricate processes involved in the biosynthesis of baumycins and their structural uniqueness (Al-Mestarihi et al., 2013).
Interaction with DNA
Baumycins, including this compound, exert their effects by interacting with DNA, influencing nucleic acid synthesis. They have been shown to bind to DNA, causing alterations in its structure. This interaction can result in the inhibition of various DNA-dependent enzymes, such as DNA polymerase I, RNA polymerase, and reverse transcriptase. These effects contribute to their potent inhibitory actions on these enzymes, which are essential for DNA and RNA synthesis. The manner in which this compound and other anthracyclines bind to DNA and affect nucleic acid synthesis offers insight into their potential therapeutic applications, especially in the treatment of cancers (Komiyama et al., 1983).
Antibacterial Activities
This compound, like other anthracycline antibiotics, exhibits antibacterial properties. This class of compounds is effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their bactericidal mechanism is likely due to the disruption of bacterial cell membranes and inhibition of critical bacterial processes. The potential use of this compound as an antimicrobial agent, particularly against drug-resistant bacteria, highlights its importance in addressing the growing challenge of antibiotic resistance (Bera et al., 2008).
Mécanisme D'action
Target of Action
Baumycin C1 is an anthracycline antibiotic isolated from Streptomyces coeruleorubidus . It is an impurity of Daunorubicin and Doxorubicin Anthracyclines like this compound are known to intercalate into dna, disrupting its function and leading to cell death .
Mode of Action
Anthracyclines, the group this compound belongs to, are known to intercalate into dna, disrupting its function and leading to cell death . They can also inhibit topoisomerase II, an enzyme that aids in DNA replication, transcription, and repair .
Biochemical Pathways
Anthracyclines like this compound are known to disrupt dna replication and transcription, affecting multiple biochemical pathways .
Pharmacokinetics
It is soluble in chloroform, methanol, and water , which may influence its bioavailability and distribution in the body.
Result of Action
This compound shows antitumor activity . By disrupting DNA function and inhibiting topoisomerase II, it can lead to cell death, particularly in cancer cells .
Propriétés
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSEUJDYAJBPS-RWNSZTQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63084-42-4 | |
| Record name | N-Formyldaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)

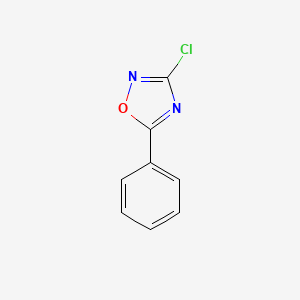
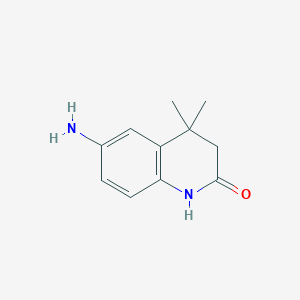
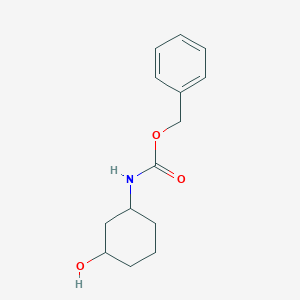
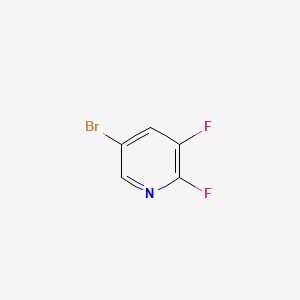
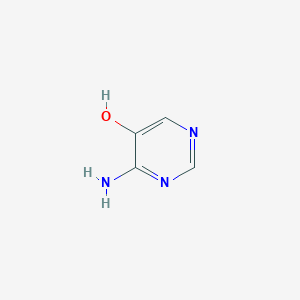
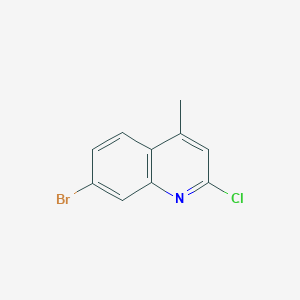
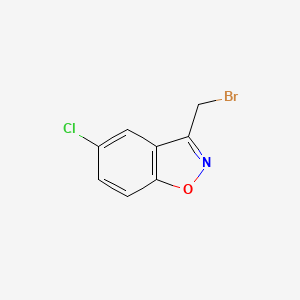
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)

